Poriferasterol
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Overview
Description
Poriferasterol is a steroid. It derives from a hydride of a stigmastane.
Scientific Research Applications
Molecular Structure and Chemical Properties
Poriferasterol, a biologically significant phytosterol, has been isolated from Cassia sophera Linn. and studied for its molecular structure and chemical properties. Detailed theoretical studies including vibrational spectra, HOMO, LUMO, and MESP surfaces have been conducted to understand its reactivity and electronic properties (Brahmachari et al., 2017).
Biosynthesis Mechanisms
Research on this compound's biosynthesis in different species such as Chlorella ellipsoidea and Ochromonas malhamensis has contributed to understanding the unique mechanisms in sterol biosynthesis. Studies have explored the incorporation of labeled mevalonic acid into this compound, shedding light on the biosynthetic pathways (Tomita et al., 1971; Smith et al., 1972).
Plant Growth-Promoting Activity
This compound has been used to synthesize (24R)-28-homobrassinolide analogues, which were tested for plant growth-promoting activity in rice. This study highlights the role of the alkyl group at C-24 and the structural requirements for significant plant growth-promoting activity (Takatsuto et al., 1983).
Role in Marine Sponges
Marine sponges (Porifera) have been a significant focus for the discovery of bioactive compounds, with this compound being one of the many secondary metabolites identified. These substances have potential pharmaceutical applications and have been studied for their therapeutic potential in various diseases (Perdicaris et al., 2013).
Interaction with Other Organisms
The inhibition of the growth of green algae by lipids from cyanobacterium Aphanizomenon flos-aquae, which contains this compound, suggests an ecological interaction between different microorganisms (Ikawa et al., 1994).
Enzymatic Activity and Sterol Biosynthesis
Studies on the enzymatic activity, particularly HMG-CoA reductase in Ochromonas malhamensis, have provided insights into the relationship between enzyme activity and the rate of sterol biosynthesis, including this compound. This research contributes to understanding the regulatory mechanisms of sterol production (Maurey et al., 1986).
Properties
CAS No. |
481-16-3 |
---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
HCXVJBMSMIARIN-KEJCWXRGSA-N |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
melting_point |
170 °C |
83-48-7 | |
Pictograms |
Irritant |
solubility |
Very soluble in benzene, ethyl ether, ethanol Soluble in the usual organic solvents In water, 1.12X10-5 mg/L at 25 °C (est) |
Synonyms |
Poriferasterol Stigmasterol |
vapor_pressure |
1.62X10-10 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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